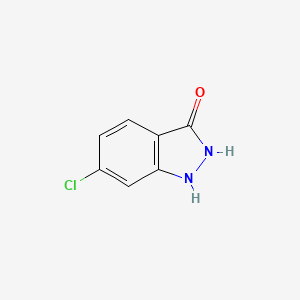

6-Chloro-1H-indazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUKOSIGBXAOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570212 | |

| Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-29-6 | |

| Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-1H-indazol-3-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

6-Chloro-1H-indazol-3-ol is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural rigidity, coupled with the electronic properties imparted by the chloro and hydroxyl/oxo functionalities, establishes it as a privileged scaffold for interacting with a multitude of biological targets. This guide provides an in-depth analysis of its chemical structure, including its predominant tautomeric form, validated synthesis protocols, and its role as a foundational core in the development of targeted therapeutics. We will dissect its physicochemical properties, offer a detailed, field-tested synthesis methodology, and explore its application in key therapeutic areas, particularly as a precursor for kinase inhibitors. This document is intended to serve as a practical and authoritative resource for researchers and scientists engaged in the intricate process of drug design and development.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of numerous pharmacologically active agents.[1][2] Its prevalence in approved drugs and clinical candidates stems from its ability to act as a versatile bioisostere for other aromatic systems, such as indole, while offering unique hydrogen bonding capabilities through its two nitrogen atoms. The specific substitution pattern of this compound provides a strategic advantage. The chlorine atom at the 6-position modulates the electronic landscape of the aromatic ring and offers a potential metabolic blocking site, while the functional group at the 3-position serves as a critical anchor or a reactive handle for further molecular elaboration. Understanding the inherent properties of this specific scaffold is the first step in leveraging its full potential in a drug discovery campaign.

Foundational Chemistry: Structure and Properties

A precise understanding of the molecule's structure and physicochemical characteristics is non-negotiable for its effective use in synthesis and screening.

Tautomerism: The Keto-Enol Equilibrium

A critical feature of this compound is its existence in a tautomeric equilibrium. While named as an alcohol (-ol), it predominantly exists in the more stable amide (keto) form, 6-chloro-1,2-dihydro-3H-indazol-3-one.[3] This equilibrium is fundamental to its reactivity and its interactions with biological targets, as either tautomer can be the biologically active form, or the equilibrium itself can be a key part of the binding kinetics.

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical Data

The compound's physical properties dictate its handling, formulation, and pharmacokinetic profile. The data presented below has been consolidated from reliable chemical information repositories and supplier documentation.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O | [4] |

| Molecular Weight | 168.58 g/mol | [4] |

| CAS Number | 7364-29-6 | [3][4] |

| Appearance | Off-white to light yellow powder/crystals | [5] |

| Melting Point | >265 °C (decomposes) | Supplier Data |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents | Supplier Data |

| IUPAC Name | 6-chloro-1,2-dihydro-3H-indazol-3-one | [3] |

Synthesis Protocol: A Validated Approach

The accessibility of this scaffold is paramount for its widespread use. The following protocol describes a robust and scalable synthesis via the cyclization of a substituted benzoic acid derivative. This method is favored for its reliability and the relatively straightforward purification of the final product.

Synthetic Workflow Overview

The core transformation involves the diazotization of 4-chloro-2-hydrazinylbenzoic acid, which undergoes a spontaneous intramolecular cyclization to yield the target indazolone. The causality behind this choice of precursor is its commercial availability and the high-yielding nature of this specific cyclization reaction.

Figure 2: High-level workflow for the synthesis of this compound.

Detailed Experimental Methodology

-

Self-Validation: The success of this protocol is validated by the physical characteristics of the product. A properly synthesized compound will be an off-white solid with a high melting point, which can be definitively confirmed by analytical techniques like ¹H NMR and Mass Spectrometry to match the expected structure.

-

Materials:

-

5-chloro-2-hydrazinylbenzoic acid (or similar precursor)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Carbonate (for pH adjustment)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting material, 5-chloro-2-hydrazinylbenzoic acid (1.0 eq).[6]

-

Acidic Hydrolysis & Cyclization: Add concentrated hydrochloric acid (e.g., 4 mL per gram of starting material) and water (e.g., 80 mL per gram of starting material).[6] The choice of concentrated acid is crucial as it acts as both a reagent and a solvent to facilitate the reaction.

-

Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 3-5 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization.

-

Work-up: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. The product may begin to precipitate.

-

Neutralization & Precipitation: Carefully adjust the pH of the solution to ~7.0 using a saturated solution of sodium carbonate. This step is critical to neutralize the excess acid and precipitate the product, which is less soluble at neutral pH.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

-

Drying: Dry the isolated solid under vacuum to yield the final product, this compound. Purity can be further enhanced by recrystallization from a suitable solvent like ethanol/water.

-

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile starting material for creating libraries of potential drug candidates. Its derivatives have shown significant activity across multiple therapeutic areas.

Core Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology. The indazole nucleus is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The 3-position of the indazole can be functionalized to extend into the ATP-binding pocket, allowing for the optimization of potency and selectivity.

Derivatives of indazole have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target for neurodegenerative diseases and type-2 diabetes.[7] The discovery process often follows a structure-based design approach.

Figure 3: Logical workflow for developing kinase inhibitors from the indazole scaffold.

Other Therapeutic Targets

Beyond kinases, the indazole scaffold is being actively explored for other diseases:

-

D-amino acid oxidase (DAAO) Inhibitors: For the treatment of schizophrenia, where 1H-indazol-3-ol derivatives have been identified as potent nanomolar inhibitors.[8]

-

Antitumor Agents: Various substituted indazole derivatives have demonstrated significant antitumor activity against multiple cancer cell lines.[9]

-

Antileishmanial Candidates: Novel indazole derivatives have shown promising biological activity against Leishmania species, parasites responsible for leishmaniasis.[1][2]

Safety and Handling Protocols

Adherence to safety protocols is mandatory when working with any chemical reagent.

-

Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[10] Some suppliers also list it as potentially harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][10]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[5]

-

Ingestion: If swallowed, rinse mouth with water and seek medical advice.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 7364-29-6 CAS MSDS (6-CHLORO-3-HYDROXY (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS: 7364-29-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 6-Chloro-1H-indazol-3-ol (CAS No: 7364-29-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering a detailed exploration of the experimental methodologies for property determination, the critical role of tautomerism in its structural and functional characteristics, and the compound's relevance within the broader landscape of indazole derivatives in pharmaceutical research. The synthesis of field-proven insights with rigorous scientific data is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and progression of this molecular scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound, as a member of this class, presents a unique substitution pattern that can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these fundamental properties is paramount for its rational application in drug design and development.

A crucial aspect of 1H-indazol-3-ols is their existence in tautomeric equilibrium with their corresponding 1,2-dihydro-3H-indazol-3-one form. This dynamic state can profoundly impact the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets. This guide will delve into this tautomerism, providing a framework for understanding its implications.

Core Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are reported by chemical suppliers and may be predicted rather than experimentally determined.[6]

| Property | Value | Source(s) |

| CAS Number | 7364-29-6 | [6][7][8][9][10][11] |

| Molecular Formula | C₇H₅ClN₂O | [6][7] |

| Molecular Weight | 168.58 g/mol | [6][7] |

| Melting Point | 292-296 °C | [6] |

| Boiling Point | 399.1 ± 22.0 °C at 760 mmHg | [6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| XLogP3 | 2.35 | [6] |

| Appearance | Reported as an off-white solid |

Tautomerism: A Critical Consideration

As mentioned, this compound exists in equilibrium with its tautomer, 6-Chloro-1,2-dihydro-3H-indazol-3-one. This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.

Caption: Tautomeric equilibrium between this compound and its corresponding -one form.

The predominant tautomer can be influenced by factors such as the solvent, temperature, and pH. For drug development professionals, this is a critical consideration as the different tautomers will present distinct pharmacophores, potentially leading to different biological activities and off-target effects. Spectroscopic analysis, particularly NMR, is a powerful tool for elucidating the tautomeric preference in different environments.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[12][13] This ensures uniform heat transfer.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated digital melting point apparatus.[13][14]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. A slow heating rate is crucial for accurate determination of the melting range.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the compound.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. This compound;7364-29-6 [abichem.com]

- 8. 7364-29-6|6-Chloro-1H-indazol-3(2H)-one|BLD Pharm [bldpharm.com]

- 9. This compound | CAS: 7364-29-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. 7364-29-6 CAS MSDS (6-CHLORO-3-HYDROXY (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 3H-Indazol-3-one,6-chloro-1,2-dihydro-, CasNo.7364-29-6 Hubei Jiutian Bio-medical Technology Co., Ltd China (Mainland) [hubeijiutian.lookchem.com]

- 12. byjus.com [byjus.com]

- 13. medpharma12.com [medpharma12.com]

- 14. pennwest.edu [pennwest.edu]

An In-Depth Technical Guide to 6-Chloro-1H-indazol-3-ol (CAS 7364-29-6): A Versatile Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-1H-indazol-3-ol (CAS 7364-29-6), a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its core chemical identity, the critical role of tautomerism, representative synthetic pathways, and methods for analytical characterization. Furthermore, this guide explores the compound's reactivity and its application as a privileged scaffold in medicinal chemistry for the development of novel therapeutics. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system.[1][2] Its structure is foundational for a multitude of derivatives that have shown significant pharmacological activity.[3] The presence of a chloro-substituent and a hydroxyl group provides key reactive sites for further chemical modification, making it a valuable intermediate in organic synthesis and drug discovery.[4]

| Property | Value | Source(s) |

| CAS Number | 7364-29-6 | [5][6] |

| Molecular Formula | C₇H₅ClN₂O | [5] |

| Molecular Weight | 168.58 g/mol | [5] |

| IUPAC Name | This compound | |

| Synonyms | 6-Chloro-1,2-dihydro-3H-indazol-3-one, 6-CHLORO-3-HYDROXYINDAZOLE | [5][7] |

| Appearance | Light yellow to brown solid | [8] |

| Purity | Typically >98% for commercial grades | [4] |

The Critical Role of Tautomerism

A fundamental characteristic of this compound is its existence in tautomeric forms. Tautomers are structural isomers that readily interconvert, and understanding this equilibrium is crucial for predicting reactivity and interpreting analytical data. The compound primarily exists in a keto-enol equilibrium between the ol (hydroxyl) form and the one (keto) form.[5][7] Furthermore, like other N-unsubstituted indazoles, it can exist as 1H- and 2H- tautomers, with the 1H form being generally more thermodynamically stable.[3][9]

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification Workflow

The synthesis of functionalized indazoles is a well-established field in organic chemistry.[3] While multiple routes exist, a common and effective strategy involves the cyclization of a suitably substituted o-toluidine or benzonitrile derivative. The following protocol describes a representative, generalized pathway for the synthesis of a 3-aminoindazole, a close analogue and common precursor, which illustrates the core chemical logic that can be adapted for this compound. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile provides a practical example of this type of transformation.[10][11]

Representative Experimental Protocol: Synthesis via Nitrile Cyclization

This protocol is based on established methods for converting substituted 2-halobenzonitriles into 3-aminoindazoles.[10][11]

-

Reaction Setup: To a solution of a substituted 2-halobenzonitrile (1.0 eq) in a high-boiling point solvent such as n-butanol or diglyme, add hydrazine hydrate (2.0-3.0 eq).

-

Causality: Hydrazine serves as the nitrogen source for the pyrazole ring. An excess is used to drive the reaction to completion. A high-boiling solvent is necessary to provide the activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization.

-

-

Heating: Heat the reaction mixture to reflux (typically 120-160 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The elevated temperature facilitates the nucleophilic aromatic substitution (SₙAr) of the halide and the intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon, leading to ring closure.

-

-

Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The crude solid is then triturated with a non-polar solvent like hexanes or diethyl ether to remove soluble impurities.

-

Causality: The desired indazole product is typically a polar solid with limited solubility in non-polar solvents, allowing for a simple initial purification.

-

-

Purification: Collect the crude solid by filtration. For higher purity, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

-

Trustworthiness: This self-validating step is critical. Recrystallization or chromatography ensures the removal of starting materials and side products, yielding a product of sufficient purity for subsequent analytical characterization and use in further reactions.

-

Caption: Generalized workflow for indazole synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods is employed for full characterization.

-

¹H NMR Spectroscopy: The spectrum should display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet corresponding to the exchangeable N-H or O-H proton will also be present.

-

¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. A signal in the δ 150-170 ppm range would be indicative of the C3 carbon, with its exact shift depending on the dominant tautomeric form (enol vs. keto).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 168, along with a characteristic [M+2]+ peak at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3000-3400 cm⁻¹ (O-H/N-H stretching), peaks around 1600-1650 cm⁻¹ (C=O stretching if the keto form is present, and C=N/C=C stretching), and bands in the 1000-1200 cm⁻¹ region (C-O stretching).

Application as a Medicinal Chemistry Scaffold

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[12] this compound is an exemplary building block, offering multiple points for diversification to conduct Structure-Activity Relationship (SAR) studies.

-

N1/N2 Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be functionalized to explore interactions with specific protein pockets.

-

C3-Position Derivatization: The hydroxyl/keto group at the C3 position is a key handle for modification, for instance, through conversion to amines or other functional groups. Indazole-3-carboxamides have been investigated as potent inhibitors of GSK-3β, a target for Alzheimer's disease.[13]

-

C6-Chloro Substitution: The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, profoundly altering the molecule's steric and electronic properties.

This versatility has led to the development of indazole-based compounds with a wide array of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-HIV agents.[3][10]

Caption: Role as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.[14][15]

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | GHS Precautionary Statements |

| H302: Harmful if swallowed.[14][15][16] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14] |

| H315: Causes skin irritation.[14] | P270: Do not eat, drink or smoke when using this product.[14][16] |

| H319: Causes serious eye irritation.[14][16] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16] |

| H335: May cause respiratory irritation.[14][16] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14] |

| May form combustible dust concentrations in air.[14] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated area or a chemical fume hood.[16][17]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is more than a simple chemical intermediate; it is a potent and versatile platform for innovation in drug discovery. Its distinct tautomeric nature, coupled with multiple reactive sites, allows for extensive chemical exploration and the generation of diverse molecular libraries. By understanding its synthesis, characterization, and reactivity, researchers can effectively unlock its potential to create next-generation therapeutics targeting a wide range of diseases. Adherence to strict safety protocols is mandatory to ensure the responsible and effective use of this valuable compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3H-Indazol-3-one,6-chloro-1,2-dihydro-, CasNo.7364-29-6 Hubei Jiutian Bio-medical Technology Co., Ltd China (Mainland) [hubeijiutian.lookchem.com]

- 5. CAS 7364-29-6 | 6-Chloro-1,2-dihydro-3H-indazol-3-one - Synblock [synblock.com]

- 6. 6-chloro-1,2-dihydroindazol-3-one | CAS:7364-29-6 | Atomaxchem [en.atomaxchem.com]

- 7. 7364-29-6 CAS MSDS (6-CHLORO-3-HYDROXY (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 698-25-9 CAS MSDS (6-Chloro-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]

- 13. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Tautomerism of 6-Chloro-1H-indazol-3-ol

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, the inherent capacity of substituted indazoles to exist in multiple tautomeric forms presents a significant challenge in drug design and development. The precise tautomeric state of a molecule dictates its three-dimensional shape, electronic properties, and hydrogen bonding capabilities, thereby profoundly influencing its pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth technical exploration of the tautomerism of this compound, a representative heterocyclic compound. We will dissect the structural nuances of its principal tautomers, present detailed experimental and computational protocols for their characterization, and discuss the critical implications of this chemical equilibrium in the context of drug discovery.

The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept with profound practical consequences in pharmaceutical sciences.[1][2] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms and electrons, often involving the migration of a proton (prototropy).[3] This seemingly subtle structural variance can dramatically alter a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and solubility.[4][5]

For drug development professionals, understanding and controlling tautomerism is not merely an academic exercise. It is a critical step that impacts:

-

Pharmacodynamics: Tautomers can present entirely different pharmacophoric features. A change from a hydrogen bond donor to an acceptor, for instance, can fundamentally alter the binding affinity and selectivity of a drug for its biological target, thereby affecting its efficacy and potency.[4][5]

-

Pharmacokinetics: Properties governed by tautomeric state, such as solubility and membrane permeability, are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

-

Solid-State Properties: In the solid state, proton transfer may be slow, allowing for the isolation of a single tautomer in a specific crystalline form (polymorph). Different polymorphs containing different tautomers can exhibit varied stability and dissolution rates, impacting formulation and bioavailability.[5]

The indazole ring system, particularly when substituted with groups capable of prototropy like a hydroxyl group, is a classic example where a thorough investigation of tautomerism is indispensable.

The Tautomeric Equilibrium of this compound

This compound can exist in a dynamic equilibrium primarily between two tautomeric forms: the aromatic hydroxyl (lactim) form and the non-aromatic keto (lactam) form. This is a classic example of keto-enol tautomerism within a heterocyclic system.[6] The key structures involved are:

-

This compound (OH-Form / Lactim): An aromatic system featuring a hydroxyl group at the C3 position.

-

6-Chloro-1,2-dihydro-3H-indazol-3-one (C=O Form / Lactam): A non-aromatic keto form where the C3 position bears a carbonyl group.

Furthermore, annular tautomerism involving the position of the proton on the pyrazole ring (1H vs. 2H) adds another layer of complexity. While the 1H-tautomer of indazole is generally more stable, substituents can influence this preference.[7][8][9]

Caption: Prototropic equilibrium in this compound.

The position of this equilibrium is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, temperature, and concentration can shift the balance toward one form over the other.[10] Polar protic solvents, for example, can stabilize the more polar keto-form through hydrogen bonding, while non-polar solvents may favor the enol form.[10][11]

Experimental Workflow for Tautomer Characterization

A multi-faceted analytical approach is essential for unambiguously characterizing the tautomeric state of this compound in solution and solid states.

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of distinct signals for each species.[12][13]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Prepare a series of solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).[14][15]

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra for each sample at a controlled temperature (e.g., 298 K). For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5x the longest T₁) is used.

-

Spectral Analysis:

-

¹H NMR: Identify and integrate key diagnostic signals. The lactam (C=O) form will show a distinct N-H proton signal, while the lactim (OH) form will show a broader O-H signal (which may exchange with residual water) and a different N-H signal. Aromatic proton chemical shifts will also differ slightly between the two forms.

-

¹³C NMR: The chemical shift of the C3 carbon is highly diagnostic. A signal in the ~160-170 ppm range is characteristic of a carbonyl carbon (lactam form), whereas a signal in the ~145-155 ppm range is more typical for an oxygen-bearing aromatic carbon (lactim form).

-

-

Quantification: Calculate the molar ratio of the tautomers by comparing the integration of well-resolved, non-exchangeable proton signals corresponding to each form.

Table 1: Expected Diagnostic NMR Chemical Shifts (Hypothetical)

| Tautomer Form | Diagnostic Signal | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |

| Lactam (C=O) | C3 Carbon | - | ~165 |

| N-H (amide) | 10.0 - 12.0 | - | |

| Lactim (OH) | C3 Carbon | - | ~150 |

| O-H (hydroxyl) | 9.0 - 11.0 (broad) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: The two tautomers possess different chromophores. The aromatic lactim form has a more extended π-conjugated system compared to the cross-conjugated lactam form. This difference in electronic structure leads to distinct absorption maxima (λ_max) in their UV-Vis spectra, which can be exploited to study the equilibrium.[16][17]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare dilute stock solutions of the compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol). Create a series of solutions with varying solvent ratios.

-

Data Acquisition: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution using a quartz cuvette.

-

Spectral Analysis:

-

Observe the changes in λ_max and the appearance of isosbestic points as the solvent polarity is varied.

-

The lactim form is expected to absorb at a longer wavelength (bathochromic shift) due to its extended conjugation compared to the lactam form.[16]

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides a direct probe of functional groups. The presence or absence of a strong carbonyl (C=O) stretching vibration is a definitive way to distinguish between the lactam and lactim tautomers, particularly in the solid state.

Protocol: Solid-State FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Spectral Analysis:

-

Lactam Form: Look for a strong, sharp absorption band between 1650-1700 cm⁻¹, characteristic of a C=O stretch.

-

Lactim Form: The absence of a strong C=O band and the presence of a broad O-H stretching band (~3200-3600 cm⁻¹) and C=N stretching bands (~1600-1650 cm⁻¹) would indicate the hydroxyl tautomer.

-

Computational Modeling of Tautomer Stability

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of tautomers in the gas phase and for modeling the effects of solvation.[7][19] These methods provide relative energies that can corroborate experimental findings and offer mechanistic insights.

Caption: Workflow for computational tautomer analysis.

Protocol: DFT Calculation Workflow

-

Structure Building: Build 3D structures of both the lactam and lactim tautomers of this compound.

-

Gas Phase Optimization: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: Include solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to calculate the free energy of each tautomer in different solvents.

-

Energy Analysis: Compare the zero-point corrected electronic energies (gas phase) or the Gibbs free energies (solution) to predict the most stable tautomer under each condition.[7]

Implications for Receptor Binding and Drug Design

The tautomeric state of this compound is not a trivial detail; it is a critical determinant of its biological activity. The lactam and lactim forms present fundamentally different hydrogen bonding patterns to a protein active site.

-

Lactim (OH) Form: Presents a classic hydrogen bond donor (the N1-H) and a dual donor/acceptor group (the C3-OH).

-

Lactam (C=O) Form: Presents two hydrogen bond donors (the N1-H and N2-H) and a strong hydrogen bond acceptor (the C3=O).

This difference can lead to completely different binding modes or a significant change in binding affinity.

Caption: Impact of tautomerism on drug-receptor interactions.

Therefore, a drug development program must consider which tautomer is the "active" species. If the less stable tautomer is responsible for the desired biological effect, strategies may be needed to favor its formation at the target site or to design rigid analogues that are "locked" in the active tautomeric form.

Conclusion

The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A comprehensive understanding of this equilibrium is not optional but essential for any research or development program involving this scaffold. By employing a synergistic combination of high-resolution spectroscopic techniques—NMR, UV-Vis, and IR—and corroborating the findings with theoretical calculations, researchers can build a robust model of the tautomeric landscape. This knowledge is critical for establishing structure-activity relationships, optimizing pharmacokinetic properties, and ultimately developing safe and effective therapeutic agents. Ignoring the dynamic nature of tautomerism is to risk misinterpreting biological data and pursuing suboptimal drug candidates.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. fiveable.me [fiveable.me]

- 11. data0.eklablog.com [data0.eklablog.com]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-1H-indazol-3-ol

Introduction

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] 6-Chloro-1H-indazol-3-ol, a member of this important heterocyclic family, presents a unique combination of functional groups that warrant a thorough investigation of its physicochemical properties. Understanding the solubility and stability of a new chemical entity (NCE) like this compound is not merely a formality; it is a cornerstone of successful drug development. These critical quality attributes (CQAs) directly influence a compound's bioavailability, dictate the feasibility of formulation strategies, and determine its shelf-life and storage requirements.[4][5]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound from the perspective of a drug development professional. It moves beyond simple data reporting to explain the causality behind experimental choices, offering detailed, field-proven protocols and a logical, self-validating approach to characterization.

Physicochemical Foundation of this compound

A molecule's inherent properties are the primary determinants of its behavior in solution and under stress. For this compound, the key features are the indazole core, the electron-withdrawing chlorine atom, and the ionizable hydroxyl group.

The molecule exists in tautomeric forms, primarily the -ol and the -one (indazolone) forms, which can influence its hydrogen bonding capability, polarity, and crystal packing.[6] The hydroxyl group suggests that the compound's solubility will be pH-dependent, a critical factor for its absorption in the variable pH environments of the gastrointestinal tract.

A summary of the core physicochemical properties is presented below. While experimental data for this specific molecule is scarce, computational predictions provide a valuable starting point for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method | Significance |

| Molecular Formula | C₇H₅ClN₂O | - | Defines the elemental composition. |

| Molecular Weight | 168.58 g/mol | [7] | Essential for all concentration-based calculations. |

| CAS Number | 7364-29-6 | [7] | Unique chemical identifier. |

| Calculated pKa | ~8-9 (hydroxyl), ~1-2 (indazole N-H) | Prediction | The hydroxyl pKa indicates increasing solubility in alkaline pH. The acidic nature of the N-H proton is also a key characteristic. |

| Calculated LogP | 1.5 - 2.5 | Prediction | Suggests moderate lipophilicity, indicating a potential balance between solubility and membrane permeability. |

| Tautomerism | Exists as 1H-indazol-3-ol and 6-chloro-1,2-dihydro-3H-indazol-3-one | [6][7] | Affects solid-state properties and solvation. The keto-enol equilibrium is a key chemical feature. |

Comprehensive Solubility Profiling

Solubility is not a single value but a multifaceted property. Distinguishing between kinetic and thermodynamic solubility is crucial, as they represent different stages of the drug discovery and development process.[4][8] Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a stock solution (typically DMSO) into an aqueous buffer, reflecting conditions in early biological screens.[8] Thermodynamic solubility is the true equilibrium value, essential for formulation and predicting in vivo behavior.[8]

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

Causality: This method is chosen for its speed and low sample consumption, making it ideal for early-stage assessment. It measures the concentration at which a compound precipitates from a DMSO/buffer solution, providing a rapid flag for potential solubility issues in high-throughput screening (HTS) assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Serial Dilution: Add 2 µL of the 10 mM DMSO stock to a well in the first column, achieving a 100 µM concentration with 1% DMSO. Mix thoroughly.

-

Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to occur.

-

Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 1% DMSO).

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining true thermodynamic solubility. By allowing the solid compound to reach equilibrium with the solvent over an extended period, it provides the most accurate and relevant data for pre-formulation and biopharmaceutical modeling.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining solid.

-

Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any fine particulates.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.

-

Data Presentation: Report the solubility in µg/mL or µM at each pH.

Table 2: Template for pH-Dependent Thermodynamic Solubility Data

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) |

| 2.0 (Simulated Gastric Fluid) | 37 | Experimental Value |

| 4.5 (Acetate Buffer) | 37 | Experimental Value |

| 6.8 (Simulated Intestinal Fluid) | 37 | Experimental Value |

| 7.4 (Phosphate Buffer) | 37 | Experimental Value |

| 9.0 (Borate Buffer) | 37 | Experimental Value |

Visualization: Solubility Workflow

The following diagram illustrates the decision-making process and workflow for solubility characterization.

Caption: Workflow for solubility assessment.

Stability Assessment and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, developing and validating stability-indicating analytical methods, and determining appropriate storage conditions and shelf-life.[9] Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A(R2)) that involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[9][10][11]

Causality: The choice of stress conditions (hydrolysis, oxidation, heat, light) is based on the most common degradation pathways for small organic molecules. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect primary degradants without destroying the molecule completely.

Analytical Prerequisite: Stability-Indicating HPLC Method

Before commencing forced degradation, a robust stability-indicating analytical method must be developed. This is typically a reverse-phase HPLC method with UV detection, capable of separating the parent peak from all potential degradants and formulation excipients.

Typical HPLC Method Parameters for Indazole Derivatives:

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).[12]

-

Detection: UV detection at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols: Forced Degradation Studies

General Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. For each condition, a control sample is stored under ambient conditions. Samples are analyzed at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Procedure: Dissolve the compound in the acid solution. After incubation, neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C.

-

Procedure: Dissolve the compound in the base solution. After incubation, neutralize with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Procedure: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution.

-

-

Thermal Degradation:

-

Condition: Solid compound stored at 60°C / 75% RH.

-

Procedure: Place the solid powder in a stability chamber. Dissolve samples in mobile phase for analysis at each time point.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16][17]

-

Procedure: A control sample must be wrapped in aluminum foil to serve as a dark control.

Visualization: Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study.

Caption: Workflow for a forced degradation study.

Table 3: Template for Forced Degradation Summary

| Stress Condition | Time (hours) | Parent Peak Area (%) | % Degradation | No. of Degradants |

| 0.1 M HCl, 60°C | 24 | Experimental Value | Calculated Value | Experimental Value |

| 0.1 M NaOH, 60°C | 24 | Experimental Value | Calculated Value | Experimental Value |

| 3% H₂O₂, RT | 24 | Experimental Value | Calculated Value | Experimental Value |

| Heat, 60°C/75%RH | 48 | Experimental Value | Calculated Value | Experimental Value |

| Light (ICH Q1B) | - | Experimental Value | Calculated Value | Experimental Value |

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in advancing this compound from a chemical entity to a potential therapeutic agent. The protocols and frameworks outlined in this guide provide a robust, scientifically-grounded approach to generating the critical data required by researchers, formulators, and regulatory agencies. By understanding the pH-dependent solubility, identifying potential degradation pathways, and establishing a validated analytical method, development teams can make informed decisions, mitigate risks, and accelerate the journey from the laboratory to the clinic.

References

- 1. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 7364-29-6 CAS MSDS (6-CHLORO-3-HYDROXY (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. public.pensoft.net [public.pensoft.net]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ikev.org [ikev.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-1H-indazol-3-ol

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[1] Its unique bicyclic structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore. Within this important class of heterocycles, 6-Chloro-1H-indazol-3-ol (also known as 6-chloro-1,2-dihydro-3H-indazol-3-one) is a particularly valuable synthetic intermediate. The presence of a chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the 3-ol/oxo group offers sites for derivatization, making it a key building block for the synthesis of complex molecular libraries in drug development programs.

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound, grounded in established chemical principles and supported by authoritative references.

Part 1: Chemical Synthesis Pathway

The synthesis of indazol-3-ols, or their tautomeric indazolone form, is most reliably achieved through the intramolecular cyclization of a corresponding 2-hydrazinylbenzoic acid derivative. This classic approach leverages readily available anthranilic acid precursors and involves a well-understood diazotization and reduction sequence.[2][3]

Strategic Rationale: From Anthranilic Acid to Indazolone

Our chosen synthetic strategy commences with 2-amino-5-chlorobenzoic acid, an inexpensive and commercially available starting material. The core transformation relies on converting the primary aromatic amine into a hydrazine group, which then undergoes a spontaneous or acid-catalyzed intramolecular condensation with the carboxylic acid to form the stable five-membered pyrazole ring fused to the benzene core.

The key steps are:

-

Diazotization: The aromatic amine is converted into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid. This is a cornerstone reaction in aromatic chemistry.[4]

-

Reduction & Cyclization: The diazonium salt is then reduced to a hydrazine intermediate, which subsequently cyclizes to yield the target indazol-3-ol. A common and effective method for this is reduction with a sulfite salt, followed by heating in an acidic medium to drive the cyclization to completion.

This pathway is selected for its reliability, scalability, and use of cost-effective reagents. The control over reaction temperature during diazotization is critical, as diazonium salts can be unstable at elevated temperatures.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl (approx. 3.0 eq) and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine slurry, ensuring the temperature is maintained below 5 °C. The causality here is paramount: premature warming can lead to decomposition of the diazonium salt and unwanted side products, such as phenols.[5][6] The addition is complete when a slight excess of nitrous acid is detected (test with potassium iodide-starch paper).

-

-

Reduction to Hydrazine and Intramolecular Cyclization:

-

In a separate, larger beaker, prepare a cold (0-5 °C) solution of sodium sulfite (approx. 3.0 eq) in water.

-

Slowly pour the cold diazonium salt solution into the sodium sulfite solution with continuous, vigorous stirring. A colored intermediate may form.

-

Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours. The heat provides the activation energy for the intramolecular nucleophilic attack of the hydrazine nitrogen onto the carboxylic acid carbonyl, followed by dehydration to form the indazolone ring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification of the Product:

-

After the cyclization is complete, cool the reaction mixture to room temperature, then further in an ice bath.

-

Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is approximately 7. The product will precipitate as a solid.

-

Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.

-

Part 2: Physicochemical Properties and Structural Elucidation

The structural identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques. A key feature of this molecule is its existence in a tautomeric equilibrium between the -ol and -one forms.[7][8][9] The predominant form can be influenced by the physical state (solid vs. solution) and the solvent polarity.

Tautomerism: The Indazolol vs. Indazolone Forms

The compound can exist as two primary tautomers: this compound and 6-Chloro-1,2-dihydro-3H-indazol-3-one. Spectroscopic evidence, particularly from IR and NMR, is crucial for understanding this equilibrium. In the solid state and in many solutions, the more stable keto (indazolone) form often predominates due to favorable amide resonance and intermolecular hydrogen bonding.

Summary of Physicochemical and Spectroscopic Data

| Property | Value / Expected Data | Rationale & Significance |

| Molecular Formula | C₇H₅ClN₂O | Confirmed by High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 168.58 g/mol | Calculated from the molecular formula.[10] |

| CAS Number | 7364-29-6 | Unique identifier for the chemical substance.[11] |

| Appearance | Off-white to light brown crystalline solid | Typical appearance for this class of compound. |

| ¹H NMR (DMSO-d₆) | δ ~11.8 (s, 1H, N1-H), ~10.7 (s, 1H, O-H/N2-H), ~7.7 (d, J≈1 Hz, 1H, H7), ~7.3-7.4 (m, 2H, H4, H5) | The two broad singlets are characteristic of the exchangeable protons on the heteroatoms. The aromatic region shows the expected splitting pattern for a 1,2,4-trisubstituted benzene ring.[12] |

| ¹³C NMR (DMSO-d₆) | δ ~160-165 (C=O), ~110-145 (Aromatic C) | The chemical shift of the C3 carbon is highly indicative of its environment. A value in the 160-165 ppm range strongly suggests the predominance of the keto (C=O) tautomer. |

| IR Spectroscopy (KBr) | ~3200-2800 cm⁻¹ (broad, N-H/O-H), ~1680 cm⁻¹ (strong, C=O), ~1620, 1480 cm⁻¹ (C=C aromatic) | A strong absorption around 1680 cm⁻¹ is definitive evidence for the carbonyl group of the indazolone tautomer. The broad N-H/O-H band indicates extensive hydrogen bonding. |

| Mass Spec. (EI) | m/z 168 (M⁺), 170 (M⁺+2) | The molecular ion peak (M⁺) should be observed. The characteristic ~3:1 isotopic pattern for the M⁺ and M⁺+2 peaks confirms the presence of one chlorine atom. |

| HPLC Purity | >98% (by area) | Confirms the purity of the final compound under specific chromatographic conditions (e.g., C18 column, MeCN/H₂O mobile phase, UV detection at ~254 nm). |

Part 3: Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Handle these chemicals in a well-ventilated fume hood.

-

Intermediates: Aryl diazonium salts can be explosive when isolated in a dry state. The described protocol avoids isolation and uses the diazonium salt directly in solution, which is a critical safety control. The reaction should never be allowed to heat uncontrollably during the diazotization step.

-

Product: this compound should be handled with care, assuming it may be a skin and eye irritant. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound from 2-amino-5-chlorobenzoic acid. The scientific rationale behind each step, from the choice of the synthetic route to the specific reaction conditions, has been explained to provide a deeper understanding of the process. The comprehensive characterization protocol ensures that researchers can confidently verify the identity, purity, and tautomeric nature of the synthesized material. This foundational knowledge is essential for the successful application of this versatile building block in the fields of medicinal chemistry and drug development.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound;7364-29-6 [abichem.com]

- 11. This compound | CAS: 7364-29-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Indazole Ring in 6-Chloro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical reactivity of the 6-Chloro-1H-indazol-3-ol core, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to empower researchers in leveraging the unique properties of this versatile molecule for the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "privileged structures" in drug discovery. Their ability to engage in a variety of non-covalent interactions with biological targets has led to their incorporation into a wide array of clinically successful drugs and investigational compounds. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that modulate its reactivity and potential for biological activity.

Structural and Electronic Properties: The Tautomeric Nature of this compound

A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the -ol form (this compound) and the -one form (6-chloro-1H-indazol-3(2H)-one). This equilibrium is influenced by factors such as the solvent, pH, and temperature.

Caption: Tautomeric equilibrium of this compound.

The presence of both N-H protons (at N1 and N2 in the respective tautomers) and a hydroxyl group provides multiple sites for functionalization. The electron-withdrawing nature of the chlorine atom at the 6-position influences the acidity of the N-H protons and the electron density of the aromatic ring, thereby modulating its reactivity towards electrophiles and nucleophiles.

Synthesis of the this compound Core

A common and effective method for the synthesis of indazol-3-ols involves the cyclization of ortho-hydrazinylbenzoic acids. For the preparation of this compound, a plausible synthetic route starts from 4-chloro-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of 5-Chloro-1H-indazol-3-ol (as an illustrative example)

-

Starting Material: 5-chloro-2-hydrazinylbenzoic acid (2.5 g).

-

Reaction: The starting material is heated at 100 °C for 3 hours in a mixture of concentrated hydrochloric acid (10 ml) and water (200 ml).

-

Work-up: The reaction mixture is concentrated to approximately 100 ml.

-

Neutralization: The pH is adjusted to 7.0 with sodium carbonate.

-

Isolation: The resulting precipitate is filtered and dried to yield 5-chloro-1H-indazol-3-ol.[1]

Yield: 1.7 g (60%).[1]

This acid-catalyzed cyclization is a robust method for the formation of the indazolone core. A similar strategy, starting from the appropriate precursor, is expected to be effective for the synthesis of this compound.

Reactivity of the Indazole Ring: Avenues for Functionalization

The this compound scaffold offers several positions for chemical modification, enabling the exploration of a diverse chemical space for drug discovery.

N-Alkylation and N-Arylation: Modulating Physicochemical Properties

The presence of two nitrogen atoms in the pyrazole ring allows for the introduction of various substituents, which can significantly impact the compound's solubility, lipophilicity, and metabolic stability. The regioselectivity of N-alkylation is a critical consideration and is highly dependent on the reaction conditions.

Key Factors Influencing Regioselectivity:

-

Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][3] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.

-

Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the regiochemical outcome.

-

Electronic Effects: The electronic nature of substituents on the indazole ring can affect the relative nucleophilicity of the N1 and N2 positions.

Illustrative N-Alkylation Protocol (General):

-

Deprotonation: The indazole is treated with a suitable base (e.g., NaH, K2CO3) in an appropriate solvent (e.g., THF, DMF) to generate the indazolide anion.

-

Alkylation: The alkylating agent (e.g., alkyl halide, tosylate) is added to the reaction mixture.

-

Work-up and Purification: Standard aqueous work-up and chromatographic purification are performed to isolate the N-alkylated products.

References

A Technical Guide to the 6-Chloro-1H-indazol-3-ol Scaffold: Unveiling its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole core is a bicyclic heteroaromatic system that has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility in targeting a wide array of biological molecules has led to the development of numerous clinical candidates and several FDA-approved drugs, particularly in oncology.[1][2] This technical guide focuses on the 6-Chloro-1H-indazol-3-ol scaffold, a specific embodiment of the indazole framework. We will explore its chemical attributes, delve into its significant, scientifically-documented biological activities, and provide detailed experimental frameworks for its evaluation. The presence of a chloro-substituent at the 6-position and a hydroxyl group at the 3-position provides a unique chemical entity ripe for exploration in drug discovery programs.

The Indazole Scaffold: A Foundation of Pharmacological Diversity

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This structure is a bioisostere of indole, a key component in many natural and synthetic pharmacophores.[2][4] The indazole nucleus can exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant form.[5] The scaffold's structural flexibility and unique electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[6] Consequently, indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, antibacterial, antifungal, and antiparasitic properties.[2][7][8]

The this compound scaffold integrates several key features: the stable 1H-indazole core, a reactive hydroxyl group at the 3-position suitable for further derivatization, and an electron-withdrawing chloro group at the 6-position which can influence the molecule's electronic properties and binding interactions.

Caption: Structure of the this compound scaffold.

Core Biological Activity: A Multi-Pronged Therapeutic Potential

The inherent reactivity and structural motifs of the this compound scaffold suggest significant potential across several therapeutic areas. By examining the activities of closely related analogues, we can build a strong hypothesis for its biological profile.

Anti-Cancer Activity

The indazole scaffold is a cornerstone of many anti-cancer agents, particularly kinase inhibitors.[9] Several FDA-approved drugs, including Pazopanib and Axitinib, feature this core structure.[2] The anti-cancer potential of chloro-indazole derivatives is well-documented.

Mechanism of Action: Indazole derivatives exert their anti-cancer effects through multiple mechanisms:

-

Kinase Inhibition: They are potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][10] The indazole moiety can act as a hinge-binding motif, occupying the ATP-binding site of kinases like VEGFR, FGFR, and others, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[2][10]

-

Induction of Apoptosis: Studies on indazole derivatives have shown they can dose-dependently promote apoptosis (programmed cell death) in cancer cells.[9][11] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

-

Inhibition of Migration and Invasion: By modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), indazole derivatives can disrupt the ability of cancer cells to migrate and invade surrounding tissues.[11]

Caption: Proposed anti-cancer signaling pathways for the indazole scaffold.

Quantitative Data Summary: Antiproliferative Activity of Indazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole Derivative (2f) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [9][11] |

| 1H-indazole-3-carboxamide | MCF-7 (Breast Cancer) | 2.34 (GI50) | [2] |

| 1H-indazole-3-amine (6o) | K562 (Leukemia) | 5.15 | [12] |

Anti-Inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties.[13] The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is itself an indazole derivative.[3]

Mechanism of Action: The anti-inflammatory effects are primarily attributed to:

-

Inhibition of Pro-inflammatory Enzymes: Indazol-3-ols have been shown to strongly inhibit enzymes like 5-lipoxygenase (5-LOX), which catalyzes the production of pro-inflammatory leukotrienes from arachidonic acid.[13]

-